molecular formula C21H18N4 B3801240 2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine

2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine

Cat. No.: B3801240
M. Wt: 326.4 g/mol
InChI Key: DXTUBDMXDRWMQS-UHFFFAOYSA-N
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Description

2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:

  • Preparation of the pyrazole intermediate.
  • Coupling of the pyrazole intermediate with a pyridine derivative using a palladium catalyst.
  • Purification and characterization of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the parasite . The compound’s structure allows it to bind effectively to the active site of DHFR, thereby blocking its function and leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-16-5-2-9-20(23-16)15-25-12-10-21(24-25)18-7-3-6-17(13-18)19-8-4-11-22-14-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTUBDMXDRWMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2C=CC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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